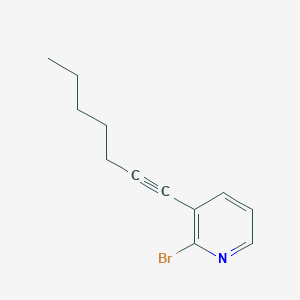
2-Bromo-3-(hept-1-YN-1-YL)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(hept-1-YN-1-YL)pyridine is a chemical compound with the molecular formula C₁₂H₁₄BrN It is a derivative of pyridine, where a bromine atom is substituted at the second position and a hept-1-yn-1-yl group is attached at the third position
Preparation Methods
The synthesis of 2-Bromo-3-(hept-1-YN-1-YL)pyridine typically involves the bromination of 3-(hept-1-YN-1-YL)pyridine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Bromo-3-(hept-1-YN-1-YL)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-3-(hept-1-YN-1-YL)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(hept-1-YN-1-YL)pyridine involves its interaction with specific molecular targets. The bromine atom and the hept-1-yn-1-yl group contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
2-Bromo-3-(hept-1-YN-1-YL)pyridine can be compared with other similar compounds, such as:
2-Bromopyridine: A simpler derivative with only a bromine atom substituted at the second position.
3-(Hept-1-YN-1-YL)pyridine: Lacks the bromine atom but has the hept-1-yn-1-yl group at the third position.
2-Bromo-4-(3-methylbicyclo[1.1.1]pentan-1-yl)pyridine: Another derivative with a different substituent at the fourth position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
919123-61-8 |
|---|---|
Molecular Formula |
C12H14BrN |
Molecular Weight |
252.15 g/mol |
IUPAC Name |
2-bromo-3-hept-1-ynylpyridine |
InChI |
InChI=1S/C12H14BrN/c1-2-3-4-5-6-8-11-9-7-10-14-12(11)13/h7,9-10H,2-5H2,1H3 |
InChI Key |
RIRJIMOBZFHSQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=C(N=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[2-[[3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]methyl]pyridin-1-ium-1-yl]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12632733.png)
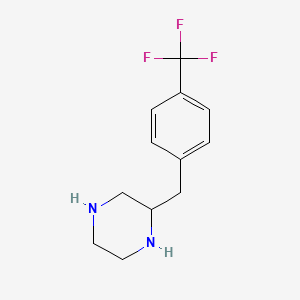
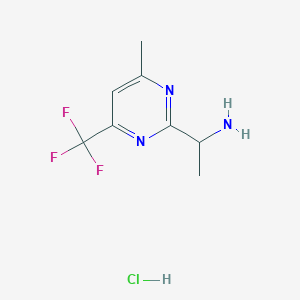

![(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12632751.png)
![1H-1,2,4-Triazole-1-acetamide, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12632758.png)
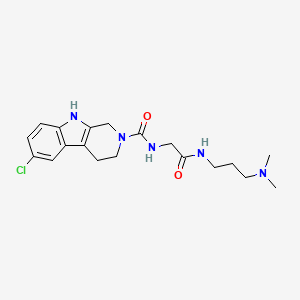
![2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile](/img/structure/B12632774.png)
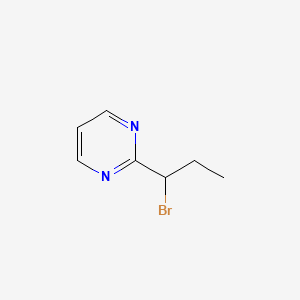
![2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12632784.png)
![1-Naphthalenepropanoic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12632789.png)



